molecular formula C21H27NO5 B4689375 diethyl 1-methyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 1-methyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4689375
M. Wt: 373.4 g/mol
InChI Key: KOODQPUQIHNYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1-methyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as MPP, is a chemical compound that belongs to the class of dihydropyridines. It has been widely used in scientific research due to its unique properties, including its ability to act as a calcium channel blocker and its potential to modulate the activity of certain neurotransmitters. In

Mechanism of Action

Diethyl 1-methyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This mechanism of action is thought to be responsible for its analgesic and anticonvulsant effects, as well as its potential to modulate neurotransmitter activity. This compound has also been shown to have antioxidant properties, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the expression of anti-inflammatory cytokines, such as interleukin-10. This compound has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

Diethyl 1-methyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique properties make it a useful tool for studying calcium channel blockers and neurotransmitter activity. However, there are also limitations to its use. This compound has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its potential therapeutic effects have not been extensively studied in vivo, which could limit its clinical applications.

Future Directions

There are several future directions for research on diethyl 1-methyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of epilepsy and neuropathic pain. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, the role of this compound in modulating neurotransmitter activity warrants further investigation, particularly in the context of psychiatric disorders. Finally, the development of more water-soluble forms of this compound could expand its potential applications in lab experiments.

Scientific Research Applications

Diethyl 1-methyl-4-(4-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases, including epilepsy, neuropathic pain, and inflammation-related disorders. This compound has also been studied for its potential role in modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which could have implications for the treatment of psychiatric disorders.

properties

IUPAC Name

diethyl 1-methyl-4-(4-propoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-5-12-27-16-10-8-15(9-11-16)19-17(20(23)25-6-2)13-22(4)14-18(19)21(24)26-7-3/h8-11,13-14,19H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOODQPUQIHNYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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